molecular formula C8H9ClN2O3 B11888932 Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate CAS No. 435345-05-4

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate

Cat. No.: B11888932
CAS No.: 435345-05-4
M. Wt: 216.62 g/mol
InChI Key: OCVFRZCHZZMMBI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-5-chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common in industrial settings.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates with enhanced solubility or reactivity for further modifications.

Conditions Product Yield Reference
1M HCl, reflux, 6h2-(6-Chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetic acid85%
0.5M NaOH, 60°C, 4hSodium salt of the carboxylic acid92%

The carboxylic acid derivative exhibits improved hydrogen-bonding capacity, making it suitable for coordination chemistry or bioconjugation.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 of the pyrazine ring is susceptible to nucleophilic displacement, enabling the introduction of diverse substituents.

Nucleophile Conditions Product Application
Ammonia (NH₃)EtOH, 80°C, 12h2-(5-Oxo-6-amino-4,5-dihydropyrazin-2-yl)acetatePrecursor for aminopyrazines
Methoxide (CH₃O⁻)DMF, 100°C, 8h6-Methoxy derivativeModulation of electronic effects
Thiophenol (C₆H₅SH)K₂CO₃, DMSO, 120°C, 6h6-Phenylthio derivativeThioether-based drug candidates

This reactivity is attributed to the electron-withdrawing effects of the adjacent carbonyl group, which polarizes the C–Cl bond .

Cyclization Reactions

The compound participates in cyclization pathways to form fused heterocycles, a strategy widely used in medicinal chemistry to enhance structural complexity and bioactivity.

Key Cyclization Pathways

  • With Diamines : Reacts with ethylenediamine under basic conditions to form bicyclic pyrazino[2,3-b]pyrazinones, which exhibit enhanced kinase inhibition properties .

  • With Diols : Forms macrocyclic ethers via nucleophilic attack of diols on the carbonyl group, useful in agrochemical design.

Reagent Conditions Product Biological Activity
EthylenediamineK₂CO₃, DMF, 100°C, 10hPyrazino[2,3-b]pyrazinoneNek2 kinase inhibition (IC₅₀ = 12 nM)
1,4-ButanediolH₂SO₄, toluene, reflux14-Membered macrocycleHerbicidal activity

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation with aryl or alkyl groups.

Coupling Partner Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF6-Phenylpyrazinone derivative78%
VinyltriethylsilanePd(OAc)₂, P(t-Bu)₃, DCM6-Vinyl derivative65%

These reactions are critical for generating analogs with tailored pharmacokinetic properties .

Metabolic Reactions

In vitro studies using human liver microsomes reveal oxidation at the pyrazine ring’s C4 position, forming a hydroxylated metabolite. This pathway is inhibited by cytochrome P450 (CYP3A4) inhibitors, confirming enzymatic involvement .

Metabolite Enzyme Responsible Clearance Rate (μL/min/mg)
4-Hydroxypyrazinone derivativeCYP3A418.7 ± 2.1

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyrazine ring to a piperazine derivative, altering the compound’s conformational flexibility.

Conditions Product Application
H₂ (1 atm), 10% Pd/C, EtOH2-(6-Chloro-5-oxopiperazin-2-yl)acetateCNS drug candidates

Condensation with Carbonyl Compounds

The active methylene group adjacent to the ester participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

Aldehyde Conditions Product Yield
BenzaldehydePiperidine, EtOH, Δ(E)-2-(6-Chloro-5-oxo-4,5-dihydropyrazin-2-yl)-3-phenylacrylate88%

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate has shown significant promise in pharmaceutical development due to its biological activities. Research indicates that the compound interacts with specific biological targets, which may lead to potential therapeutic applications.

  • Antimicrobial Properties : Studies have demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to be linked to its ability to inhibit key metabolic pathways in these pathogens.
  • Antifungal Activity : Preliminary evaluations suggest that this compound exhibits antifungal properties, particularly against Candida albicans.
  • Pharmacological Exploration : The compound's unique structure allows it to serve as a candidate for further pharmacological exploration, potentially leading to the development of new therapeutic agents targeting infections and other diseases.

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its biological activity may contribute to effective pest control strategies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Various characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are employed to confirm the identity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl chlorooxoacetate: A precursor in the synthesis of the compound.

    2-amino-5-chloropyrazine: Another precursor used in the synthesis.

    Other pyrazine derivatives: Compounds with similar structures but different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O3C_8H_9ClN_2O_3 and a molecular weight of 216.62 g/mol. The compound features a pyrazine ring with a chloro substituent and an ester functional group, which are critical for its biological interactions .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : this compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for structural modifications to enhance its biological activity. The general synthetic route includes:

  • Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine structure is formed through cyclization reactions.
  • Chlorination : The introduction of the chloro group at the 6-position is achieved via electrophilic aromatic substitution.
  • Esterification : Finally, the ester functional group is introduced through a reaction with ethyl acetate .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Study BAnticancer EffectsShowed reduced viability in cancer cell lines with IC50 values indicating potency.
Study CEnzyme InhibitionIdentified as a competitive inhibitor for target enzymes involved in metabolic pathways.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Properties

CAS No.

435345-05-4

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-6-oxo-1H-pyrazin-3-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13)

InChI Key

OCVFRZCHZZMMBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C(=N1)Cl

Origin of Product

United States

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